REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11](=[O:20])[N:12]([CH2:14][CH:15](OC)[O:16]C)[CH3:13])[CH:6]=1)([CH3:4])[CH3:3].Cl>O>[CH3:1][C:2]([C:5]1[O:9][N:8]=[C:7]([N:10]2[CH:15]([OH:16])[CH2:14][N:12]([CH3:13])[C:11]2=[O:20])[CH:6]=1)([CH3:4])[CH3:3]
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Name
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3-[5-(1,1-dimethylethyl)-3-isoxazoly]-1-methyl-(2,2-dimethoxyethyl)urea
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Quantity
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2.6 g
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Type
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reactant
|
Smiles
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CC(C)(C)C1=CC(=NO1)NC(N(C)CC(OC)OC)=O
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Name
|
|
Quantity
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1.5 mL
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Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated until one phase
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Type
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CUSTOM
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Details
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formed
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Type
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TEMPERATURE
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Details
|
cooled
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Type
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FILTRATION
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Details
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and the scrapings of the crystals and the solution were filtered
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Type
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WASH
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Details
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The crystalline precipitate was washed twice with separate portions of H2O
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Type
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CUSTOM
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Details
|
air dried
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC(=NO1)N1C(N(CC1O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |